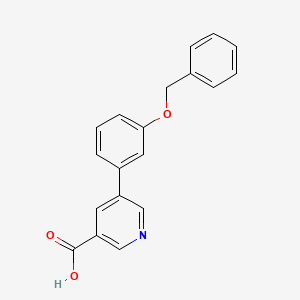

5-(3-(Benzyloxy)phenyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-9-16(11-20-12-17)15-7-4-8-18(10-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYYOXUXEQFTPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602521 |

Source

|

| Record name | 5-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893740-67-5 |

Source

|

| Record name | 5-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-(benzyloxy)phenyl)nicotinic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(3-(benzyloxy)phenyl)nicotinic acid, a bi-aryl carboxylic acid of significant interest in medicinal chemistry and drug development. While not extensively characterized as a final therapeutic agent, its structural motifs—a nicotinic acid core and a benzyloxy-substituted phenyl ring—position it as a crucial synthetic intermediate and a valuable building block for complex bioactive molecules. This document details its chemical identity, outlines a robust and field-proven synthetic methodology via palladium-catalyzed cross-coupling, tabulates its physicochemical properties, and explores its potential applications, particularly in the synthesis of targeted protein degradation agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery pipelines.

Introduction and Chemical Identity

This compound is a derivative of nicotinic acid (Vitamin B3)[1][2]. The core structure consists of a pyridine-3-carboxylic acid scaffold, which is substituted at the 5-position with a 3-(benzyloxy)phenyl group. This bi-aryl linkage is a common feature in modern pharmaceuticals, offering a rigid scaffold that can be precisely decorated to optimize interactions with biological targets[3].

The nicotinic acid moiety itself is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects[4]. The introduction of an aryl group at the 5-position significantly expands the chemical space, allowing for the exploration of new structure-activity relationships (SAR)[3]. The benzyloxy group often serves a dual purpose: it can act as a stable ether linkage in a final compound or, more commonly, as a protecting group for a phenol, which can be deprotected in a later synthetic step to yield a hydroxyl group—a key hydrogen bond donor for molecular recognition at a target protein's active site.

Given that its de-benzylated analogue, 5-(3-hydroxyphenyl)nicotinic acid, is commercially available as a "Protein Degrader Building Block," it is highly probable that this compound functions as a key precursor in the synthesis of molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs)[5].

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its fundamental properties can be calculated based on its structure. These computed values provide a reliable baseline for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅NO₃ | (Calculated) |

| Molecular Weight | 305.33 g/mol | (Calculated) |

| IUPAC Name | 5-(3-(benzyloxy)phenyl)pyridine-3-carboxylic acid | (Generated) |

| Monoisotopic Mass | 305.105193 g/mol | (Calculated) |

| Topological Polar Surface Area | 63.32 Ų | (Calculated) |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | (Calculated) |

| Hydrogen Bond Acceptors | 4 (N in pyridine, O in ether, 2 O in acid) | (Calculated) |

| LogP (Predicted) | ~3.5-4.0 | (Calculated) |

Synthesis and Experimental Protocol

The most logical and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in 5-aryl nicotinic acids is the Suzuki-Miyaura cross-coupling reaction[6][7][8]. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and mild reaction conditions, making it a cornerstone of modern organic synthesis[9][10].

The synthesis proceeds in two main stages:

-

Suzuki-Miyaura Coupling: Formation of the bi-aryl ether linkage between an ester of 5-bromonicotinic acid and (3-(benzyloxy)phenyl)boronic acid.

-

Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

-

Ester Protection: The synthesis starts with an ethyl ester of nicotinic acid. This is crucial because the free carboxylic acid can interfere with the organometallic catalyst. The ethyl group is a robust protecting group that can be easily removed in the final step.

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commercially available catalyst for Suzuki couplings involving aryl bromides.

-

Base and Solvent System: A two-phase system of an organic solvent (like 1,2-dimethoxyethane, DME) and an aqueous solution of a mild base (sodium carbonate) is standard. The base activates the boronic acid for transmetalation with the palladium center[7].

Step 1: Synthesis of Ethyl 5-(3-(benzyloxy)phenyl)nicotinate

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-bromonicotinate (1.0 eq.), (3-(benzyloxy)phenyl)boronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

-

Solvent Addition: Add 1,2-dimethoxyethane (DME) (approx. 0.2 M concentration relative to the limiting reagent) via syringe. Stir the mixture to dissolve the solids.

-

Base Addition: Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.).

-

Heating: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ethyl 5-bromonicotinate is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the purified ethyl 5-(3-(benzyloxy)phenyl)nicotinate (1.0 eq.) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

-

Acidification: Cool the mixture in an ice bath and slowly acidify to pH ~3-4 by adding 1 M hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any organic-soluble impurities.

-

Drying: Dry the solid product under vacuum to yield this compound.

Potential Applications in Drug Discovery and Research

The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Building Block for Targeted Protein Degraders (PROTACs)

The most direct application is in the synthesis of its deprotected analogue, 5-(3-hydroxyphenyl)nicotinic acid[5]. The 3-hydroxyphenyl motif is a well-known "warhead" that can bind to certain E3 ubiquitin ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). In the context of a PROTAC, this molecule would serve as the E3 ligase-binding portion, which is then connected via a chemical linker to a ligand that binds a specific protein of interest (POI), thereby targeting it for degradation.

Caption: Role as a precursor for PROTAC synthesis.

Scaffold for Enzyme Inhibitors and Modulators

The 5-aryl nicotinic acid scaffold is being actively explored for the development of various enzyme inhibitors. For instance, derivatives have been synthesized and tested as inhibitors of α-amylase and α-glucosidase for potential type 2 diabetes treatment[11]. The bi-aryl structure provides a rigid framework that can be functionalized to achieve high-affinity binding to enzyme active sites. The benzyloxy group can be modified to explore interactions within hydrophobic pockets of a target protein, or it can be deprotected to the phenol to act as a critical hydrogen bond donor.

Safety and Handling

As with any research chemical for which toxicological data is not widely available, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a strategically important molecule in the field of medicinal chemistry. While it may not be an end-product, its value as a synthetic intermediate is clear. Its synthesis, achievable through reliable and scalable Suzuki-Miyaura coupling chemistry, provides access to a versatile scaffold. The demonstrated use of its deprotected analogue in protein degradation highlights a key research trajectory where this compound is indispensable. For drug discovery teams, this molecule is a valuable asset for building complex libraries of compounds aimed at modulating challenging biological targets.

References

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 5-(Benzyloxy)nicotinic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2006). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Walczak, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1699. PubMed Central. [Link]

- Google Patents. (n.d.). US5475034A - Topically administrable compositions containing 3-benzoylphenylacetic acid derivatives for treatment of ophthalmic inflammatory disorders.

-

Synthesis of nicotinic acid derivative 5a. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 28, 2026, from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases.

-

DrugPatentWatch. (n.d.). Patent 11,253,515. Retrieved January 28, 2026, from [Link]

-

MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved January 28, 2026, from [Link]

-

Iatic, D., et al. (2023). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. International Journal of Molecular Sciences, 24(16), 12795. PubMed Central. [Link]

-

Gorgani, L., et al. (2023). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 28(16), 6125. PubMed Central. [Link]

-

Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof.

-

MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved January 28, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2012). ResearchGate. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.

-

MDPI. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). US20110123575A1 - Modified release niacin formulations.

-

PharmaCompass. (n.d.). [5, 6-3H]-niacin. Retrieved January 28, 2026, from [Link]

-

Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. RSC Advances, 13(30), 20883-20901. PubMed Central. [Link]

-

Pharmaffiliates. (n.d.). Nicotinic Acid-d3 (major). Retrieved January 28, 2026, from [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Exposome-Explorer - Nicotinic acid (Compound) [exposome-explorer.iarc.fr]

- 3. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 4. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pure.hw.ac.uk [pure.hw.ac.uk]

- 10. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 11. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: A Validated Synthetic Pathway for 5-(3-(benzyloxy)phenyl)nicotinic acid

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 5-(3-(benzyloxy)phenyl)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The described pathway is designed for robustness and scalability, employing a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each protocol has been developed to be self-validating, with in-depth explanations of the chemical principles, causality behind procedural choices, and detailed characterization methods. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to access this and structurally related bi-aryl compounds.

Introduction and Synthetic Strategy

This compound is a bi-aryl carboxylic acid featuring a pyridine and a substituted benzene ring. This structural motif is of significant interest in drug discovery as it can mimic various biological scaffolds and participate in crucial binding interactions. The synthetic challenge lies in the selective and efficient formation of the carbon-carbon bond between the two aromatic rings.

Our strategy employs a convergent synthesis approach, wherein the two key aromatic fragments are prepared separately and then joined in a final coupling step. A retrosynthetic analysis reveals the most logical disconnection at the C5-phenyl bond, pointing towards a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is well-suited for this transformation due to its mild conditions, functional group tolerance, and the commercial availability of the necessary building blocks.

The overall synthetic pathway is illustrated below:

Caption: Overall Synthetic Pathway.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Synthesis of Starting Materials

Protocol 1: Synthesis of 1-Bromo-3-(benzyloxy)benzene (Benzyl Protection)

-

Rationale: The acidic proton of the phenol in 3-bromophenol would interfere with the subsequent Grignard reagent formation. Therefore, it is protected as a benzyl ether, which is stable under the basic and organometallic conditions to follow. Potassium carbonate is a mild and effective base for this Williamson ether synthesis.[1]

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 3-Bromophenol | 173.01 | 10.0 g | 57.8 |

| Benzyl bromide | 171.04 | 10.9 g (7.6 mL) | 63.6 |

| Potassium carbonate (K₂CO₃) | 138.21 | 16.0 g | 115.6 |

| Acetone | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenol (10.0 g, 57.8 mmol) and acetone (200 mL).

-

Add potassium carbonate (16.0 g, 115.6 mmol) to the solution.

-

Add benzyl bromide (7.6 mL, 63.6 mmol) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate).

-

After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-bromo-3-(benzyloxy)benzene as a pale yellow oil. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 2: Synthesis of (3-(Benzyloxy)phenyl)boronic acid

-

Rationale: This protocol converts the aryl bromide into a boronic acid via a Grignard reagent. The Grignard reagent, a potent nucleophile, attacks the electrophilic boron atom of the borate ester. Subsequent acidic hydrolysis yields the desired boronic acid.[2][3] Anhydrous conditions are critical for the successful formation of the Grignard reagent.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 1-Bromo-3-(benzyloxy)benzene | 263.14 | 13.2 g | 50.0 |

| Magnesium (Mg) turnings | 24.31 | 1.46 g | 60.0 |

| Iodine (I₂) | 253.81 | 1 crystal | catalytic |

| Triisopropyl borate | 188.08 | 14.1 g (16.0 mL) | 75.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| 2 M Hydrochloric acid (HCl) | - | ~50 mL | - |

Procedure:

-

Place magnesium turnings (1.46 g, 60.0 mmol) and a small crystal of iodine in a flame-dried 500 mL three-neck flask under a nitrogen atmosphere.

-

Add 20 mL of anhydrous THF.

-

In a separate flask, dissolve 1-bromo-3-(benzyloxy)benzene (13.2 g, 50.0 mmol) in 80 mL of anhydrous THF.

-

Add ~10% of the bromide solution to the magnesium suspension and warm gently to initiate Grignard formation (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, reflux for an additional 2 hours.

-

Cool the Grignard solution to -78 °C (dry ice/acetone bath).

-

Add triisopropyl borate (16.0 mL, 75.0 mmol) dropwise, keeping the internal temperature below -60 °C.

-

After addition, allow the mixture to warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and slowly quench by adding 2 M HCl (aq) until the solution is acidic (pH ~1-2) and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (3-(benzyloxy)phenyl)boronic acid as a white solid.[2]

Protocol 3: Synthesis of Methyl 5-bromonicotinate (Ester Protection)

-

Rationale: The carboxylic acid of 5-bromonicotinic acid is protected as a methyl ester to prevent side reactions during the Suzuki coupling. The reaction of the acid with thionyl chloride forms a highly reactive acid chloride intermediate, which is then readily esterified by methanol.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 5-Bromonicotinic acid | 202.01 | 10.1 g | 50.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 5.5 mL | 75.0 |

| Methanol (MeOH) | - | 150 mL | - |

Procedure:

-

Carefully add thionyl chloride (5.5 mL, 75.0 mmol) to ice-cold methanol (150 mL) in a 250 mL round-bottom flask with stirring.

-

Add 5-bromonicotinic acid (10.1 g, 50.0 mmol) portion-wise to the solution.

-

Remove the ice bath and heat the mixture to reflux for 6 hours.

-

Cool the solution to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and carefully wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to give methyl 5-bromonicotinate, typically as a white or off-white solid.

Core Synthesis: Suzuki-Miyaura Cross-Coupling

Protocol 4: Synthesis of Methyl 5-(3-(benzyloxy)phenyl)nicotinate

-

Rationale: This is the key bond-forming step. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the C-C bond and regenerate the catalyst. A mixed solvent system including water is often used to dissolve the inorganic base.[4][5]

Caption: Simplified Suzuki Coupling Catalytic Cycle.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Methyl 5-bromonicotinate | 216.03 | 4.32 g | 20.0 |

| (3-(Benzyloxy)phenyl)boronic acid | 228.05 | 5.47 g | 24.0 |

| Pd(PPh₃)₄ | 1155.56 | 0.70 g | 0.6 (3 mol%) |

| Potassium carbonate (K₂CO₃) | 138.21 | 5.53 g | 40.0 |

| Toluene | - | 80 mL | - |

| Ethanol | - | 20 mL | - |

| Water | - | 20 mL | - |

Procedure:

-

In a 250 mL flask, combine methyl 5-bromonicotinate (4.32 g, 20.0 mmol), (3-(benzyloxy)phenyl)boronic acid (5.47 g, 24.0 mmol), and potassium carbonate (5.53 g, 40.0 mmol).

-

Add the solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.70 g, 3 mol%) to the mixture.

-

Heat the reaction to 85-90 °C under a nitrogen atmosphere and stir vigorously for 8-12 hours. Monitor by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

-

Separate the organic layer. Wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to yield methyl 5-(3-(benzyloxy)phenyl)nicotinate.

Final Deprotection

Protocol 5: Synthesis of this compound (Hydrolysis)

-

Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution.[6] Subsequent acidification with a strong acid protonates the carboxylate salt, causing the final product to precipitate from the aqueous solution.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Methyl 5-(3-(benzyloxy)phenyl)nicotinate | 333.36 | 3.33 g | 10.0 |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 0.84 g | 20.0 |

| Tetrahydrofuran (THF) | - | 40 mL | - |

| Water | - | 20 mL | - |

| 1 M Hydrochloric acid (HCl) | - | ~25 mL | - |

Procedure:

-

Dissolve the ester (3.33 g, 10.0 mmol) in a mixture of THF (40 mL) and water (20 mL) in a 100 mL flask.

-

Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol) and stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

-

Acidify the solution to pH 3-4 by the slow, dropwise addition of 1 M HCl. A white precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 15 mL).

-

Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound.

Purification and Characterization

A general workflow for the synthesis and analysis is presented below.

Caption: General Experimental Workflow.

Purification:

-

Intermediates: Column chromatography (silica gel) is generally effective. Recrystallization is a preferred method for solid products like the boronic acid and the final product to achieve high purity.

-

Final Product: The final acid is typically purified by precipitation and washing. If needed, recrystallization from an ethanol/water or isopropanol/water mixture can be performed.

Characterization: The structure and purity of the final compound, this compound, should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically downfield, ~8.5-9.2 ppm), the benzyloxy phenyl protons (~6.9-7.5 ppm), the benzylic CH₂ (~5.1 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[7][8] |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carboxyl carbon (~165-170 ppm), and aromatic carbons. |

| Mass Spec (MS) | The calculated mass for the molecular ion [M+H]⁺ or [M-H]⁻ should be observed. ESI-HRMS is recommended for exact mass confirmation.[9] |

| Melting Point (MP) | A sharp melting point range is indicative of high purity. |

References

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents.

-

Synthesis of 3-benzyloxybenzeneboronic acid - PrepChem.com. Available at: [Link]

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. Available at: [Link]

- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.

-

Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed. Available at: [Link]

- RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents.

- Purification of nicotinic acid - US3037987A - Google Patents.

- US20140315263A1 - Method for the preparation of nicotinic acid - Google Patents.

-

Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters - PubMed. Available at: [Link]

-

Characterization and identification of three compounds by ¹H NMR spectra - ResearchGate. Available at: [Link]

-

Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Available at: [Link]

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. Available at: [Link]

-

Proton NMR Spectrum for Nicotinic Acid - Chemistry Stack Exchange. Available at: [Link]

- CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents.

-

NMR Characterization of Lignans - MDPI. Available at: [Link]

-

Organometallics 5: Suzuki Reaction - YouTube. Available at: [Link]

-

Hydrolysis kinetics of the prodrug myristyl nicotinate - Taylor & Francis. Available at: [Link]

- US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available at: [Link]

-

5-Bromonicotinic Acid Methyl Ester - ChemBK. Available at: [Link]

-

Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. Available at: [Link]

-

1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - NIH. Available at: [Link]

- US2409345A - Process for the preparation of nicotinic acid - Google Patents.

- CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents.

- US2485152A - Ester of nicotinic acid - Google Patents.

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. Available at: [Link]

-

Supplementary Information. Available at: [Link]

-

Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. 3-BENZYLOXYBROMOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. rsc.org [rsc.org]

- 9. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the Purification of 5-(3-(benzyloxy)phenyl)nicotinic Acid via Optimized Acid-Modified Silica Gel Column Chromatography

Introduction and Statement of Purpose

5-(3-(benzyloxy)phenyl)nicotinic acid is a heterocyclic aromatic carboxylic acid featuring a pyridine core, a benzyloxy substituent, and a carboxylic acid moiety.[1] Its structural complexity makes it a valuable building block in medicinal chemistry and drug development. However, the presence of both a basic nitrogen atom on the pyridine ring and a polar, acidic carboxylic acid group poses a significant challenge for purification using standard silica gel chromatography. These functional groups can lead to strong, non-ideal interactions with the silica stationary phase, resulting in significant band broadening, tailing, and ultimately, poor separation efficiency.

This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound. We will detail a method centered on normal-phase column chromatography using a mobile phase modified with a small quantity of acetic acid. This approach effectively mitigates the common issues associated with purifying acidic compounds on silica gel, ensuring high purity and recovery of the target molecule. The causality behind each step, from mobile phase development using Thin Layer Chromatography (TLC) to the final column elution, is explained to empower researchers to adapt this method for similar compounds.

The Chromatographic Principle: Suppressing Ionization for Enhanced Separation

The primary challenge in the chromatography of carboxylic acids on a standard silica gel (SiO₂) stationary phase is the potential for ionization. Silica gel is inherently weakly acidic, and its surface is populated with silanol groups (Si-OH). A carboxylic acid analyte can deprotonate to its carboxylate form (R-COO⁻), which then interacts very strongly and variably with the polar stationary phase, leading to the characteristic "tailing" or "streaking" observed on TLC plates and during column elution.

Our methodology is grounded in the principle of ion suppression .[2] By introducing a small percentage of a volatile acid, such as acetic acid (AcOH), into the non-polar mobile phase, we create an acidic environment. According to Le Châtelier's principle, this excess of protons (H⁺) in the eluent shifts the equilibrium of the analyte's carboxylic acid group overwhelmingly towards its neutral, protonated form (R-COOH).[3]

R-COOH ⇌ R-COO⁻ + H⁺ (Equilibrium shifted to the left by adding acid to the eluent)

This protonated form is significantly less polar than its carboxylate conjugate base. Consequently, it exhibits more predictable, well-behaved interactions with the silica gel, allowing it to travel through the column in a compact band and be effectively separated from impurities.[4] The selection of an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), allows for fine-tuning the retention of the neutralized molecule.

Preliminary Analysis & Method Development via TLC

Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase composition that results in a Retention Factor (Rf) for the target compound of approximately 0.25-0.35 . This Rf range typically ensures good separation on a column without requiring excessively large volumes of solvent.

Protocol for TLC Method Development:

-

Prepare Stock Solutions: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated spotting solution.

-

Prepare Test Eluents: Prepare a series of mobile phases consisting of varying ratios of ethyl acetate (EtOAc) in hexanes. Crucially, add 0.5% to 1% acetic acid to each mixture. For example:

-

20% EtOAc / 79.5% Hexanes / 0.5% AcOH

-

30% EtOAc / 69.5% Hexanes / 0.5% AcOH

-

40% EtOAc / 59.5% Hexanes / 0.5% AcOH

-

50% EtOAc / 49.5% Hexanes / 0.5% AcOH

-

-

Spot the TLC Plate: Using a capillary tube, spot the crude material onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

-

Develop the Plate: Place the spotted plate in a TLC chamber containing one of the test eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound should make it clearly visible.[5]

-

Calculate Rf and Select System: Calculate the Rf value for the spot corresponding to the desired product in each eluent. Select the solvent system that provides an Rf value in the target range of 0.25-0.35 and shows the best separation between the product and any visible impurities.

Detailed Protocol for Column Chromatography Purification

This protocol assumes a standard flash column chromatography setup.[6] The scale can be adjusted based on the amount of crude material.

Materials and Reagents

-

Stationary Phase: Silica gel, standard grade (e.g., 230-400 mesh).

-

Crude Product: this compound.

-

Solvents: Hexanes (or petroleum ether), Ethyl Acetate (EtOAc) - HPLC or technical grade.

-

Acid Modifier: Glacial Acetic Acid (AcOH).

-

Apparatus: Glass chromatography column, collection tubes/flasks, TLC plates and chamber, UV lamp.

Column Preparation (Slurry Packing Method)

-

Select Column Size: Choose a column with a diameter appropriate for the amount of crude material (a common rule of thumb is a silica-to-crude mass ratio of 40:1 to 100:1).

-

Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 10% EtOAc in Hexanes + 0.5% AcOH). Stir to create a uniform slurry free of lumps.

-

Pack the Column: Secure the column vertically. Add a small amount of the initial eluent to the column. Swirl the slurry and pour it carefully and continuously into the column. Use a funnel to aid the process.

-

Pressurize and Equilibrate: Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed. Ensure the top of the silica bed is flat and does not run dry. Once packed, wash the column with at least 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.

Sample Loading (Dry Loading Recommended)

While the sample can be dissolved in a minimum of solvent and loaded directly (wet loading), dry loading is superior for compounds with moderate solubility as it often leads to sharper bands and better resolution.

-

Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

-

Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

-

Gently add this powder to the top of the packed silica bed in the column, creating a thin, even layer.

-

Carefully add a thin layer of sand on top to protect the sample layer during solvent addition.

Elution and Fraction Collection

-

Begin Elution: Carefully add the mobile phase determined from the TLC analysis to the column.

-

Apply Pressure: Use gentle, constant air pressure to force the mobile phase through the column at a steady rate.

-

Collect Fractions: Begin collecting fractions in test tubes or flasks as soon as the first drop of eluent exits the column.

-

Monitor the Separation: Periodically, spot collected fractions onto a TLC plate. Develop the plate using the elution solvent to track the emergence of the product and any impurities.

-

Gradient Elution (Optional): If impurities are close to the product, a step gradient can be employed. Start with a less polar eluent (e.g., 20% EtOAc/Hexanes) to elute non-polar impurities, then increase the polarity (e.g., to 40% EtOAc/Hexanes) to elute the target compound. Always maintain the same percentage of acetic acid.

-

Combine and Evaporate: Once the separation is complete, combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure. The small amount of acetic acid is volatile and will co-evaporate with the solvent.

Workflow and Data Summary

The entire purification process can be visualized as a logical sequence of steps designed to ensure purity and efficiency.

Caption: Workflow for the purification of this compound.

Table 1: Summary of Recommended Chromatographic Parameters

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography.[7] |

| Mobile Phase | Ethyl Acetate / Hexanes with 0.5-1% Acetic Acid | Provides tunable polarity. Acetic acid suppresses analyte ionization.[3] |

| TLC Rf Target | 0.25 - 0.35 | Optimal range for efficient column separation and reasonable elution time.[4] |

| Sample Loading | Dry Loading | Prevents band distortion and improves resolution. |

| Elution Mode | Isocratic or Step-Gradient | Isocratic for simple separations; gradient for complex mixtures. |

| Detection | UV light at 254 nm | The aromatic rings in the molecule allow for easy visualization.[5] |

References

- Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.

-

ResearchGate. (n.d.). Nickel column chromatography of the soluble protein extracted from E. coli. Retrieved from [Link]

-

MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Benzyloxy)nicotinic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]

-

PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

-

AKJournals. (n.d.). Use of TLC and RPTLC for separation of nicotinic acid derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

-

Reddit. (n.d.). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of TLC and RPTLC for separation of nicotinic acid derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

PubMed Central. (n.d.). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Retrieved from [Link]

-

PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties and Lipinski's 'rule of 5'. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2017). chromatography - polarities. Retrieved from [Link]

Sources

- 1. 5-(Benzyloxy)nicotinic acid | C13H11NO3 | CID 18422069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Sciencemadness Discussion Board - chromatography - polarities - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. mdpi.com [mdpi.com]

Mastering the Purification of 5-(3-(benzyloxy)phenyl)nicotinic acid: A Guide to Recrystallization Strategies

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is paramount. For novel compounds such as 5-(3-(benzyloxy)phenyl)nicotinic acid, a molecule of interest for its potential therapeutic applications, achieving high purity is a critical determinant of its efficacy, safety, and reliability in preclinical and clinical studies. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds. This application note provides a comprehensive guide to developing robust recrystallization protocols for this compound, empowering researchers to obtain this compound in a highly purified, crystalline form.

This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for each stage of the process, from solvent selection to troubleshooting common issues. By understanding the "why" behind the "how," researchers can intelligently adapt and optimize these methods for their specific needs.

Physicochemical Properties and Structural Considerations

A successful recrystallization hinges on a thorough understanding of the compound's physicochemical properties. This compound (C₁₃H₁₁NO₃, M.W. 229.23 g/mol ) possesses a unique combination of functional groups that dictate its solubility behavior[1].

-

Carboxylic Acid Group: This polar, protic group is capable of hydrogen bonding and imparts acidic character, suggesting solubility in polar protic solvents like alcohols and water, especially at elevated temperatures or in the presence of a base.

-

Pyridine Ring: The nitrogen atom in the pyridine ring adds to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Benzyloxy and Phenyl Groups: These large, nonpolar aromatic moieties contribute significantly to the molecule's hydrophobic character, suggesting solubility in organic solvents of lower to moderate polarity.

This amphiphilic nature—possessing both polar and nonpolar regions—suggests that a single ideal solvent may not be immediately obvious, and that mixed solvent systems could be particularly effective.

Systematic Solvent Selection: A Foundational Step

The cornerstone of an effective recrystallization protocol is the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit the following characteristics:

-

High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

-

Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.

-

Favorable crystal formation: The solvent should promote the growth of well-defined, easily filterable crystals.

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Given the absence of specific solubility data for this compound, a systematic, small-scale solubility screening is the recommended first step.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents to identify promising candidates for recrystallization.

Materials:

-

Crude this compound

-

A selection of solvents (see Table 1)

-

Small test tubes or vials

-

Spatula

-

Hot plate or heating block

-

Ice bath

Procedure:

-

Place approximately 10-20 mg of the crude compound into a series of clean, dry test tubes.

-

To each tube, add a different solvent dropwise at room temperature, vortexing or stirring after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record the solubility at room temperature.

-

For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Observe and record the solubility at the elevated temperature.

-

If the compound dissolves at the higher temperature, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete dissolution upon heating, and significant crystal formation upon cooling.

Table 1: Recommended Solvents for Screening

| Solvent Class | Examples | Expected Solubility Behavior |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | The carboxylic acid group suggests potential solubility, especially in hot alcohols. Water alone may be a poor solvent due to the large nonpolar groups, but is a good candidate for a mixed-solvent system with an alcohol. Nicotinic acid itself is recrystallized from hot water[2][3]. |

| Polar Aprotic | Acetone, Ethyl Acetate | These solvents may offer a good balance of polarity to dissolve the compound when heated. |

| Nonpolar | Toluene, Hexane, Heptane | Likely to be poor solvents on their own due to the polar functional groups, but can be excellent anti-solvents in a mixed-solvent system. |

Recrystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be employed.

Protocol 2: Single-Solvent Recrystallization

This is the most straightforward method and should be used if a single solvent with the desired temperature-dependent solubility is identified.

Materials:

-

Crude this compound

-

Chosen recrystallization solvent

-

Erlenmeyer flask

-

Condenser (optional, but recommended for volatile solvents)

-

Hot plate with stirring capability

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent to the flask.

-

Heat the mixture to a gentle boil with stirring.

-

Gradually add more hot solvent in small portions until the solid just dissolves. It is crucial to avoid adding an excess of solvent, as this will reduce the yield[4].

-

If the solution is colored or contains insoluble impurities, this is the point for hot filtration. Add a small amount of activated charcoal to the hot solution, swirl, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

-

Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Mixed-Solvent Recrystallization

This technique is ideal when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.

Common Mixed-Solvent Pairs:

-

Ethanol/Water

-

Methanol/Water

-

Acetone/Hexane

-

Ethyl Acetate/Hexane

-

Toluene/Hexane

Procedure:

-

Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

-

While the solution is still hot, slowly add the "poor" solvent dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.

-

Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collect and dry the crystals as described in the single-solvent protocol.

Visualization of the Recrystallization Workflow

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution is supersaturated.- The compound is very soluble even in the cold solvent. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.- Add a seed crystal of the pure compound.- If using a mixed-solvent system, add a few more drops of the anti-solvent. |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The concentration of the solute is too high. | - Reheat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly.- Choose a solvent with a lower boiling point.- For mixed-solvent systems, add more of the "good" solvent to the hot solution before adding the anti-solvent. |

| Low Recovery | - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution[4].- Ensure the washing solvent is ice-cold.- Concentrate the mother liquor (the filtrate) by boiling off some solvent and cool to obtain a second crop of crystals (note: this crop may be less pure).- Ensure the filtration apparatus for hot filtration is pre-heated. |

| Colored Crystals | - Colored impurities are co-precipitating.- Insufficient or no use of activated charcoal. | - Redissolve the crystals and perform a hot filtration with a small amount of activated charcoal. Be aware that charcoal can also adsorb the desired product, so use it sparingly. |

Conclusion

The purification of this compound is a critical step in its development as a potential therapeutic agent. While a one-size-fits-all recrystallization protocol is not available without specific experimental solubility data, the systematic approach outlined in this guide provides a robust framework for success. By carefully selecting a solvent system through small-scale screening and diligently applying the principles of single-solvent or mixed-solvent recrystallization, researchers can consistently obtain this valuable compound in high purity. The troubleshooting guide further equips scientists to overcome common challenges, ensuring a reliable and efficient purification process.

References

- Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.

- Google Patents. (n.d.). Process for the preparation of esters of aromatic carboxylic acids - US5744628A.

- Pouwer, K. E., & Williams, C. M. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18422069, 5-(Benzyloxy)nicotinic acid. Retrieved January 28, 2026, from [Link]

- Tomar, P., & Kumar, S. (2022).

-

University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved January 28, 2026, from [Link]

- ResearchGate. (2025).

-

Organic Syntheses. (1925). Nicotinic acid. Retrieved January 28, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 28, 2026, from [Link]

Sources

How to prepare and store solutions of 5-(3-(benzyloxy)phenyl)nicotinic acid

Introduction

5-(3-(benzyloxy)phenyl)nicotinic acid is a substituted derivative of nicotinic acid, a well-known member of the vitamin B3 family. The introduction of a benzyloxy-phenyl group at the 5-position of the pyridine ring significantly alters the physicochemical properties of the parent molecule, primarily impacting its solubility and lipophilicity. These modifications are often designed to modulate the compound's biological activity, targeting specific therapeutic pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation and storage of solutions of this compound, ensuring experimental reproducibility and compound integrity.

Physicochemical Properties: An Overview

While experimental data for this compound is not extensively available, we can infer its properties by considering its structural components: a nicotinic acid core and a benzyloxy-phenyl substituent.

| Property | Parent Compound (Nicotinic Acid) | Expected Influence of 5-(3-(benzyloxy)phenyl) Substituent | Predicted Properties of this compound |

| Molecular Weight | 123.11 g/mol | Increases molecular weight. | 229.24 g/mol |

| Aqueous Solubility | Sparingly soluble (18 g/L at 20°C)[1] | The large, hydrophobic benzyloxy-phenyl group will significantly decrease aqueous solubility. | Poorly soluble in aqueous solutions at neutral pH. |

| Organic Solvent Solubility | Soluble in DMSO and DMF (~1 mg/mL)[2] | The aromatic and ether functionalities will increase solubility in a range of organic solvents. | Likely soluble in DMSO, DMF, and potentially other polar aprotic and protic organic solvents. |

| Acidity (pKa) | ~4.85 (carboxylic acid)[1] | The substituent is unlikely to dramatically alter the pKa of the carboxylic acid. | Expected to be a weak acid with a pKa around 4-5. |

| Chemical Stability | Stable in heat, acid, and alkali.[1] | The benzyl ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions or catalytic hydrogenation. | The solid form is expected to be stable. Solutions should be protected from strong acids and reducing agents. |

Protocol 1: Empirical Determination of Solubility

Given the lack of specific solubility data, an initial empirical determination is crucial. This protocol outlines a systematic approach to identify suitable solvents and approximate solubility ranges.

Materials and Equipment

-

This compound (solid)

-

Selection of solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, water)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Microcentrifuge tubes or small vials

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Causality and Experimental Choices

-

Small-Scale Testing: Starting with small amounts of the compound conserves valuable material.

-

Vortexing and Sonication: These methods provide mechanical and ultrasonic energy, respectively, to overcome the lattice energy of the solid and facilitate dissolution.

-

Stepwise Solvent Addition: This allows for a more accurate estimation of the solubility limit.

Protocol 2: Preparation of Stock Solutions

Based on the anticipated high solubility in organic solvents, DMSO and DMF are recommended for preparing high-concentration stock solutions.

Recommended Solvents and Rationale

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic molecules. It is a common choice for creating stock solutions for biological assays.

-

N,N-Dimethylformamide (DMF): Another polar aprotic solvent with excellent solvating properties, similar to DMSO.

Step-by-Step Protocol for a 10 mM DMSO Stock Solution

-

Calculate the required mass:

-

Molecular Weight of this compound = 229.24 g/mol

-

For 1 mL of a 10 mM solution:

-

Mass (g) = 0.010 mol/L * 0.001 L * 229.24 g/mol = 0.00229 g = 2.29 mg

-

-

-

Weigh the compound: Accurately weigh approximately 2.29 mg of the solid compound into a sterile vial.

-

Add solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.

-

Dissolve: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

-

Storage: Store the stock solution as recommended in the "Storage and Stability" section.

Protocol 3: Preparation of Aqueous Working Solutions

Directly dissolving this compound in aqueous buffers is not recommended due to its predicted low solubility. Working solutions should be prepared by diluting the organic stock solution.

Workflow for Aqueous Solution Preparation

Sources

A Researcher's Guide to Assessing the Anti-Inflammatory Effects of Nicotinic Acid Analogs

Introduction: Beyond Lipid Lowering - Nicotinic Acid's Role in Inflammation

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1][2] However, its clinical utility is often hampered by a common side effect: cutaneous flushing. This has driven the development of nicotinic acid analogs designed to retain therapeutic benefits while minimizing adverse effects. Beyond its impact on lipids, a compelling body of evidence reveals that nicotinic acid possesses significant anti-inflammatory properties, adding another dimension to its therapeutic potential.[1][3]

These anti-inflammatory actions are primarily mediated through the G-protein coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes, macrophages, and neutrophils.[2][4][5] Activation of GPR109A in these cells triggers a cascade of intracellular events that ultimately dampen inflammatory responses.[6] This makes the development and validation of novel nicotinic acid analogs a critical area of research for a host of inflammatory conditions, from atherosclerosis to neuroinflammation and inflammatory bowel disease.

This comprehensive guide provides a multi-tiered framework and detailed protocols for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory potential of novel nicotinic acid analogs. The protocols are designed to be self-validating, progressing from initial high-throughput screening to in-depth mechanistic studies.

The Core Mechanism: GPR109A Signaling

Understanding the underlying signaling pathway is paramount to designing effective screening assays. The binding of a nicotinic acid analog to the GPR109A receptor initiates a signaling cascade through an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[7] The reduction in cAMP levels modulates the activity of downstream effectors, leading to the suppression of key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[8][9][10]

Caption: GPR109A signaling cascade initiated by nicotinic acid analogs.

A Multi-Tiered Strategy for Analog Validation

A logical and resource-efficient approach to screening novel compounds involves a tiered or funnel-like strategy. This begins with broad, high-throughput assays to identify active compounds and progressively moves towards more complex and targeted assays to validate their mechanism of action.

Caption: Multi-tiered workflow for screening nicotinic acid analogs.

Tier 1: Primary In Vitro Screening Protocols

The initial tier focuses on two key questions: Does the analog engage the target receptor? And does this engagement translate to a functional anti-inflammatory effect in a cellular model?

Protocol 1.1: GPR109A Receptor Activation Assay (cAMP Measurement)

Objective: To confirm that the nicotinic acid analogs can bind to and activate the GPR109A receptor, leading to a decrease in intracellular cAMP levels.

Rationale: Since GPR109A is coupled to the Gαi protein, its activation inhibits adenylyl cyclase, resulting in a measurable drop in cAMP.[7] This assay provides direct evidence of on-target activity. Forskolin is used to stimulate adenylyl cyclase and create an artificially high level of cAMP, making the inhibitory effect of the Gαi-coupled receptor activation easier to detect.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human GPR109A receptor in DMEM supplemented with 10% FBS and a selection antibiotic.

-

Cell Seeding: Seed the cells into a 384-well white opaque plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of the nicotinic acid analogs and a positive control (nicotinic acid) in assay buffer.

-

Assay Procedure: a. Remove the culture medium and add 20 µL of assay buffer containing 10 µM forskolin and the various concentrations of the test analogs. b. Incubate the plate at room temperature for 30 minutes. c. Measure intracellular cAMP levels using a commercially available luminescent or fluorescence-based cAMP assay kit (e.g., cAMP-Glo™, HTRF® cAMP, or AlphaScreen™ cAMP assay) following the manufacturer's instructions.[11][12]

-

Data Analysis: Plot the luminescent or fluorescent signal against the log of the analog concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the analog produces 50% of its maximal inhibition of the forskolin-stimulated cAMP response).

Protocol 1.2: LPS-Stimulated Macrophage Cytokine Release Assay

Objective: To evaluate the ability of the analogs to inhibit the release of pro-inflammatory cytokines from activated macrophages.

Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to robust production of pro-inflammatory cytokines like TNF-α and IL-6.[13][14] This assay serves as a functional screen for the anti-inflammatory effects of the analogs in a relevant immune cell type.

Methodology:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7 or J774A.1) in DMEM with 10% FBS.[15][16]

-

Cell Seeding: Seed the macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[17]

-

Treatment: a. Pre-treat the cells with various concentrations of the nicotinic acid analogs for 1-2 hours. b. Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.[15] Include a vehicle control (no analog) and an unstimulated control (no LPS).

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each analog concentration relative to the LPS-only control. Determine the IC50 value for the inhibition of each cytokine.

| Analog | GPR109A Activation IC50 (nM) | TNF-α Inhibition IC50 (nM) | IL-6 Inhibition IC50 (nM) |

| Nicotinic Acid | 150 | 550 | 620 |

| Analog-001 | 75 | 280 | 310 |

| Analog-002 | 1200 | >10,000 | >10,000 |

| Analog-003 | 90 | 450 | 500 |

| Table 1: Example data summary for Tier 1 screening. Analogs with low IC50 values in both assays (e.g., Analog-001) are prioritized for further investigation. |

Tier 2: Mechanistic Validation Protocols

Promising candidates from Tier 1 are advanced to mechanistic studies to confirm that their anti-inflammatory effects are mediated through the expected downstream signaling pathways.

Protocol 2.1: NF-κB Pathway Analysis by Western Blot

Objective: To determine if the analogs inhibit LPS-induced activation of the NF-κB pathway.

Rationale: The NF-κB pathway is a central regulator of inflammatory gene expression.[9] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα.[8][18] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription.[8][18] A successful analog should prevent the degradation of IκBα and the phosphorylation of p65.

Methodology:

-

Cell Treatment and Lysis: a. Seed RAW 264.7 macrophages in a 6-well plate and grow to 80-90% confluency. b. Pre-treat with a selected concentration of a promising analog (e.g., near the IC50 from Protocol 1.2) for 1-2 hours. c. Stimulate with LPS (100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).[18] d. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH). d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and/or the loading control. Compare the levels of phosphorylated proteins in analog-treated samples to the LPS-only control.

Protocol 2.2: NLRP3 Inflammasome Inhibition Assay

Objective: To assess the ability of the analogs to inhibit the activation of the NLRP3 inflammasome.

Rationale: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of caspase-1, which in turn processes pro-IL-1β into its mature, secreted form.[10][19] This is a key pathway for producing the potent pro-inflammatory cytokine IL-1β. The standard method requires a two-step activation: a "priming" signal (LPS) to upregulate pro-IL-1β and NLRP3 components, followed by a second signal (e.g., ATP or nigericin) to trigger inflammasome assembly.[10][19][20]

Methodology:

-

Cell Culture: Use primary bone marrow-derived macrophages (BMDMs) or the THP-1 human monocytic cell line (differentiated into macrophages with PMA).

-

Priming Step: a. Seed differentiated THP-1 cells or BMDMs in a 96-well plate. b. Prime the cells with LPS (200 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

Treatment and Activation: a. Remove the LPS-containing medium. b. Add fresh medium containing the nicotinic acid analogs at various concentrations and incubate for 1 hour. c. Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), and incubate for an additional 1-2 hours.

-

Supernatant Collection & Analysis: a. Collect the cell culture supernatant as described in Protocol 1.2. b. Measure the concentration of mature IL-1β in the supernatant using a specific ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of IL-1β release for each analog concentration relative to the activator-only control and determine the IC50 value.

Advancing to In Vivo Models

Analogs that demonstrate potent on-target activity and robust inhibition of key inflammatory pathways in vitro are prime candidates for evaluation in animal models of inflammation.[21] The choice of model is critical and depends on the intended therapeutic application. A common and straightforward model for acute systemic inflammation is the LPS-induced endotoxemia model in mice.[22][23] In this model, administration of the analog prior to an LPS challenge should result in a significant reduction in circulating levels of pro-inflammatory cytokines like TNF-α and IL-6. For chronic conditions like atherosclerosis, long-term studies in models such as LDL-receptor knockout mice would be more appropriate.[2]

Conclusion

The protocols outlined in this guide provide a robust and systematic framework for the preclinical evaluation of nicotinic acid analogs as anti-inflammatory agents. By progressing through a tiered screening cascade—from initial receptor engagement and functional cellular assays to detailed mechanistic validation—researchers can confidently identify and prioritize lead candidates for further development. This structured approach ensures that experimental choices are driven by mechanistic understanding, generating a comprehensive data package that speaks to the therapeutic potential of these promising compounds.

References

-

MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link]

-

PubMed. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available from: [Link]

-

NIH PMC. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Available from: [Link]

-

ResearchGate. What will be the best way to test NFkb activation via western blot?. Available from: [Link]

-

NIH PMC. A comprehensive guide for studying inflammasome activation and cell death. Available from: [Link]

-

American Heart Association Journals. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Available from: [Link]

-

NIH PMC. Macrophage Inflammatory Assay. Available from: [Link]

-

NIH PMC. GPR109A activation and aging liver. Available from: [Link]

-

MDPI. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available from: [Link]

-

Directive Publications. Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Available from: [Link]

- Unknown Source.

-

ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. Available from: [Link]

-

ResearchGate. Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Available from: [Link]

-

NIH PMC. GPR109A and Vascular Inflammation. Available from: [Link]

-

Bio-Rad Antibodies. NF-κB Signaling Pathway. Available from: [Link]

-

ResearchGate. (PDF) Methods to Activate the NLRP3 Inflammasome. Available from: [Link]

-

NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available from: [Link]

-

ResearchGate. Cytokine release in RAW264.7 and J774.1 cells stimulated with LPS.... Available from: [Link]

- Unknown Source.

-

Bio-Techne. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Available from: [Link]

- Unknown Source. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells.

-